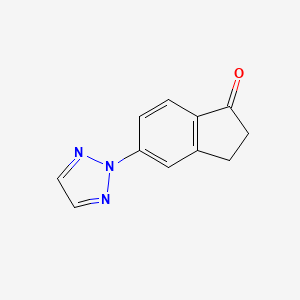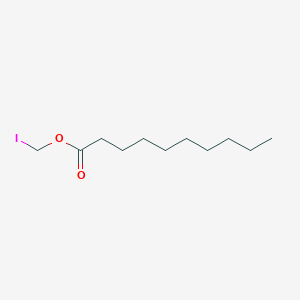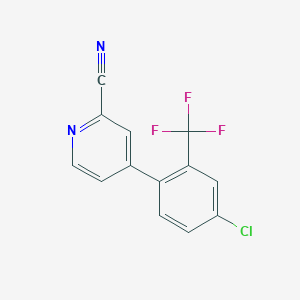![molecular formula C13H19ClN2 B1396963 Chlorhydrate de N-[(2-méthyl-1H-indol-3-yl)méthyl]propan-2-amine CAS No. 1332529-32-4](/img/structure/B1396963.png)
Chlorhydrate de N-[(2-méthyl-1H-indol-3-yl)méthyl]propan-2-amine
Vue d'ensemble
Description
“N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” is a compound that contains an indole moiety. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . They are widely distributed in the natural world and are important in many biological processes .
Molecular Structure Analysis
The molecular structure of “N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” would consist of an indole ring attached to a propylamine group via a methylene bridge. The indole ring would have a methyl group attached to it .Chemical Reactions Analysis
Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution at the C3 position and nucleophilic substitution at the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” would depend on its specific structure. Indole itself is a crystalline solid that is slightly soluble in water .Applications De Recherche Scientifique
Inhibition de la polymérisation de la tubuline
Ce composé a été évalué pour sa capacité à inhiber la polymérisation de la tubuline, ce qui représente une approche prometteuse pour le traitement du cancer. Il induit l'apoptose cellulaire de manière dose-dépendante et arrête les cellules en phase G2/M, de manière similaire à l'action de la colchicine .
Activité anticancéreuse
Les dérivés de l'indole, y compris ce composé, ont montré un potentiel dans le traitement des cellules cancéreuses en raison de leur capacité à interférer avec la division et la croissance cellulaires .
Propriétés antimicrobiennes
Le squelette structurel des dérivés de l'indole est connu pour son activité antimicrobienne, ce qui fait de ce composé un candidat pour le développement de nouveaux agents antimicrobiens .
Activité antituberculeuse
Les composés contenant un groupement indole ont été étudiés pour leurs propriétés antituberculeuses, offrant une voie potentielle pour le traitement de la tuberculose .
Effets anti-inflammatoires
Des composés indoliques apparentés ont démontré des effets anti-inflammatoires en inhibant les enzymes cyclooxygénases, suggérant un potentiel similaire pour ce composé .
Études d'amarrage moléculaire
Ce composé peut être utilisé dans des études d'amarrage moléculaire pour prédire son interaction avec diverses cibles biologiques, aidant ainsi à la conception et à la découverte de médicaments .
Évaluation pharmacologique
Il peut être soumis à une évaluation pharmacologique pour déterminer son efficacité et son profil de sécurité dans différentes applications biologiques .
Synthèse de dérivés
Le composé sert de précurseur pour la synthèse de divers dérivés de l'indole avec des activités biologiques diverses, élargissant ainsi son champ d'application .
Orientations Futures
The study of indole derivatives is a very active area of research due to their wide range of biological activities. Future research on “N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” could involve exploring its potential biological activities and developing methods for its synthesis .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with tubulin .
Mode of Action
This interaction disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal cell cycle, particularly arresting cells in the G2/M phase . This disruption can lead to programmed cell death or apoptosis, a downstream effect of the disrupted microtubule formation .
Result of Action
The result of the compound’s action is the induction of apoptosis in a dose-dependent manner . By inhibiting tubulin polymerization, the compound disrupts normal cell function, leading to cell cycle arrest and ultimately programmed cell death .
Analyse Biochimique
Biochemical Properties
N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with tubulin, a protein that is crucial for cell division. This binding inhibits tubulin polymerization, thereby affecting the mitotic process . Additionally, the compound interacts with various receptors in the cell membrane, influencing signal transduction pathways.
Cellular Effects
N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation.
Molecular Mechanism
The molecular mechanism of N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride involves several key interactions at the molecular level. The compound binds to tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This inhibition disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. Additionally, the compound can modulate the activity of various enzymes, either inhibiting or activating them, which in turn affects cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. For instance, in animal studies, higher doses of the compound have been associated with increased inhibition of tumor growth . At very high doses, toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, may be observed.
Metabolic Pathways
N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux, altering the levels of various metabolites within the cell. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound may localize to specific organelles or compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm where it interacts with tubulin, or to the nucleus where it can influence gene expression. The precise localization can affect the compound’s efficacy and the nature of its biological effects.
Propriétés
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-9(2)14-8-12-10(3)15-13-7-5-4-6-11(12)13;/h4-7,9,14-15H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNPRZMPONRPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CNC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


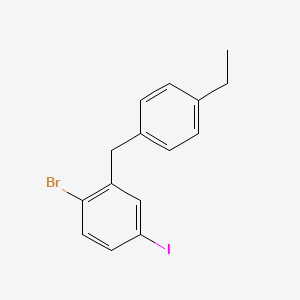
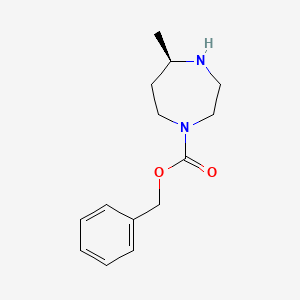

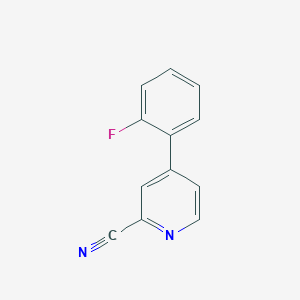

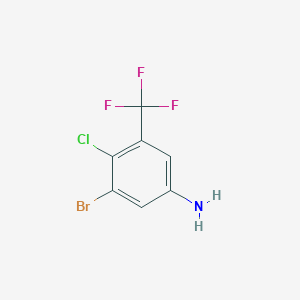

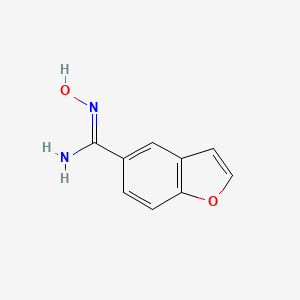

![4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1396895.png)
